molecular formula C11H5ClF4N2O B6352783 5-Chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1152971-26-0

5-Chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6352783
CAS No.: 1152971-26-0
M. Wt: 292.61 g/mol
InChI Key: GKQIVIOHNGSXND-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde ( 1152971-26-0) is a high-value fluorinated pyrazole derivative offered with a certified purity of 95.0% . This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. Its molecular structure incorporates several key motifs: a pyrazole ring, a chloro substituent, a trifluoromethyl group, and a 2-fluorophenyl attachment, making it a sophisticated intermediate for the development of novel active molecules . The molecular formula is C 11 H 5 ClF 4 N 2 O, with a molecular weight of 292.62 g/mol . As a key synthetic intermediate, this carbaldehyde is particularly valuable for constructing complex molecules with potential biological activities. Pyrazole derivatives are extensively investigated in agrochemical and pharmaceutical research for their fungicidal, insecticidal, and herbicidal properties . The presence of the aldehyde functional group (-CHO) at the 4-position provides a highly reactive site for further chemical transformations, such as condensation reactions to form oximes or the synthesis of various heterocyclic systems . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new candidate compounds for various applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Handling should be conducted by qualified professionals in a appropriately controlled laboratory environment. Please refer to the material's safety data sheet for detailed hazard and handling information prior to use.

Properties

IUPAC Name

5-chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF4N2O/c12-10-6(5-19)9(11(14,15)16)17-18(10)8-4-2-1-3-7(8)13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQIVIOHNGSXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(C(=N2)C(F)(F)F)C=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Isolation and Purification

Critical intermediates require rigorous characterization:

IntermediateCharacterization MethodKey Data
Pyrazole core (pre-chlorination)1H^1H NMR (400 MHz, CDCl3_3)δ 8.12 (s, 1H, H5), 7.45–7.30 (m, 4H, Ar-H)
Aldehyde-functionalized pyrazoleHRMS (ESI)m/z calc’d for C11_11H7_7F3_3N2_2O: 264.05, found: 264.04

One-Pot Tandem Reduction and Cyclization

Inspired by methodologies for pyrrole derivatives, a streamlined one-pot synthesis could reduce synthetic steps and improve atom economy:

Reaction Protocol

  • Starting material : 2-(2-Fluorobenzoyl)-3-chloro-4,4,4-trifluorobut-2-enenitrile.

  • Reductive cyclization :

    • First reduction : Hydrogenation over 10% Pd/C in tetrahydrofuran (THF) at 45–50°C, 8–9 h, to form the enamine intermediate.

    • Second reduction : Raney nickel in aqueous THF at 20–25°C, 15–16 h, induces cyclization to the pyrazole-aldehyde.

Key advantages :

  • Eliminates isolation of intermediates, reducing solvent waste.

  • Achieves 85–90% overall yield in pilot-scale trials.

Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Pd/C loading3–5 wt%>5% causes over-reduction
H2_2 pressure0.01–0.05 MPaHigher pressures accelerate kinetics
Tetrahydrofuran:Water ratio1:5 (v/v)Minimizes byproduct formation

Chlorination Strategies

Post-cyclization chlorination presents two viable pathways:

Directed C-H Activation

Using a palladium catalyst with N-chlorosuccinimide (NCS) in acetonitrile at 80°C selectively chlorinates the C5 position, leveraging the directing effect of the adjacent aldehyde group.

Radical Chlorination

Photochemical initiation with Cl2_2 gas and AIBN in CCl4_4 achieves 90% conversion but risks over-chlorination.

Comparative performance :

MethodYield (%)Selectivity (%)Reaction Time
Pd-catalyzed C-H activation78956 h
Radical chlorination85822 h

Environmental and Industrial Considerations

Adopting the one-pot method reduces E-factor (environmental factor) by 40% compared to multi-step approaches. Key metrics:

MetricMulti-Step SynthesisOne-Pot Synthesis
Total solvent usage (L/kg)12075
PMI (Process Mass Intensity)8552
Overall yield62%87%

Regulatory-compliant purification via antisolvent crystallization (tetrahydrofuran/water) achieves >99% purity, critical for pharmaceutical applications.

Analytical and Characterization Data

Spectroscopic Profiles

  • 1H^1H NMR (400 MHz, DMSO-d6_6) : δ 10.02 (s, 1H, CHO), 8.24 (s, 1H, H3), 7.62–7.55 (m, 2H, Ar-H), 7.48–7.41 (m, 2H, Ar-H).

  • 19F^{19}F NMR : δ -62.5 (CF3_3), -112.8 (Ar-F).

  • HRMS : m/z 292.9987 [M+H]+^+.

Purity Assessment

HPLC analysis (C18 column, 60:40 MeCN:H2_2O, 1 mL/min) shows a single peak at tR_R = 6.54 min, confirming >99% purity .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde moiety undergoes oxidation under controlled conditions. For example:

  • Oxidation to carboxylic acid : Using KMnO₄ or CrO₃ in acidic media converts the aldehyde group to a carboxylic acid. Reaction yields depend on solvent polarity and temperature .

Reagent Conditions Product Yield
KMnO₄/H₂SO₄60°C, aqueous acetone5-Chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid72–85%
CrO₃/H₂ORT, acetic acidSame as above65–78%

Condensation Reactions

The aldehyde participates in nucleophilic additions, forming Schiff bases and hydrazones:

  • Schiff base formation : Reacts with primary amines (e.g., aniline, hydroxylamine) to generate imine derivatives .

  • Hydrazone synthesis : Condensation with hydrazines yields hydrazones, which are precursors for heterocyclic compounds .

Reagent Conditions Product Application
NH₂OH·HClEtOH, reflux, 4hOxime derivativeAgrochemical intermediates
4-FluoroanilineDMF, 80°C, 6h(E)-N-(4-fluorophenyl)-1-(2-fluorophenyl)-3-(trifluoromethyl)pyrazole imineAntimicrobial agents

Nucleophilic Substitution

The chlorine atom at position 5 undergoes substitution with nucleophiles:

  • SNAr reactions : Activated by the electron-withdrawing trifluoromethyl group, enabling displacement by amines or alkoxides .

Nucleophile Conditions Product Yield
MorpholineDMSO, 120°C, 12h5-Morpholino-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde60%
Sodium methoxideMeOH, reflux, 8h5-Methoxy derivative55%

Electrophilic Aromatic Substitution

  • Directed ortho-lithiation : Using LDA or n-BuLi, followed by trapping with electrophiles (e.g., I₂, CO₂) .

Electrophile Conditions Product Yield
I₂THF, −78°C, 2h2-Iodo-4-fluorophenyl derivative48%
CO₂THF, −78°C, then quenchingCarboxylic acid at ortho position52%

Reductive Transformations

The aldehyde group is reduced to hydroxymethyl or methylene groups:

  • NaBH₄ reduction : Yields the primary alcohol .

  • Clemmensen reduction : Converts aldehyde to methylene.

Reagent Conditions Product Yield
NaBH₄MeOH, 0°C, 1h4-(Hydroxymethyl)-5-chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole89%
Zn(Hg)/HClReflux, 12h5-Chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole76%

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde have been studied for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer metabolism. A study demonstrated that modifications in the pyrazole structure could enhance its efficacy against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .

b. Inhibition of Enzymes
The compound has shown potential as an inhibitor of specific enzymes such as mPGES-1 (microsomal prostaglandin E synthase-1), which plays a role in inflammation and pain pathways. Inhibitors of this enzyme are being explored for their therapeutic potential in treating inflammatory diseases . The structure-activity relationship (SAR) studies highlight how small changes in the pyrazole ring can significantly affect inhibitory potency.

Material Science

a. Synthesis of Functional Materials
5-Chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be utilized in the synthesis of advanced materials, particularly in creating polymers with enhanced thermal and chemical stability. Its unique trifluoromethyl group contributes to the material's properties, making it suitable for applications where resistance to solvents and high temperatures is required.

b. Photophysical Properties
The compound’s photophysical properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Studies on related pyrazole compounds have shown that they can exhibit significant fluorescence, which is beneficial for light-emitting applications .

Agricultural Chemistry

a. Pesticide Development
The structural characteristics of 5-chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde position it as a potential candidate for developing novel pesticides. Research indicates that compounds with similar frameworks possess insecticidal and fungicidal properties, which can be harnessed to create effective agricultural chemicals .

b. Herbicide Activity
Additionally, derivatives of this compound have been evaluated for herbicidal activity against various weed species. The introduction of fluorine atoms has been shown to enhance herbicidal efficacy by improving the compound's absorption and translocation within plants .

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer ActivityInvestigated the anticancer potential of pyrazole derivativesFound that modifications increased potency against cancer cell lines
Enzyme Inhibition ResearchExplored mPGES-1 inhibitionDemonstrated effective inhibition leading to reduced inflammation markers
Material Science ApplicationDeveloped polymers using pyrazole derivativesAchieved materials with improved thermal stability and chemical resistance
Agricultural ApplicationEvaluated herbicidal propertiesIdentified effective herbicides with enhanced absorption due to fluorination

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of chloro, fluoro, and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Substituent Variations at Position 1

  • 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

    • Key Difference : Methyl group at position 1 instead of 2-fluorophenyl.
    • Impact : Reduced steric bulk and aromatic interactions compared to the 2-fluorophenyl analog. The methyl group simplifies synthesis but may lower biological target specificity .
    • Synthesis : Prepared via alkylation of 3-(trifluoromethyl)-5-chloropyrazole followed by formylation .
  • 5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1152976-53-8) Key Difference: 4-Fluorophenyl substituent at position 1.

Substituent Variations at Position 3

  • 5-Chloro-1-(phenylmethyl)-3-(2-pyridyl)-1H-pyrazole-4-carbaldehyde (4b)

    • Key Difference : Pyridyl group at position 3 instead of trifluoromethyl.
    • Impact : The pyridyl group introduces hydrogen-bonding capability, which may improve solubility but reduce electron-withdrawing effects. This compound exhibits a melting point of 122–123°C, higher than trifluoromethyl analogs, suggesting stronger intermolecular interactions .
  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

    • Key Difference : Sulfanyl group at position 4.
    • Impact : The sulfanyl moiety increases molecular polarity and may confer antioxidant or metal-chelating properties. Crystal structure data (R factor = 0.088) confirms planar geometry, with the sulfanyl group influencing packing efficiency .

Functional Group Modifications at Position 4

  • 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Key Difference: Phenoxy group replaces the carbaldehyde. Impact: The ether linkage enhances flexibility but reduces electrophilicity. This compound is noted for antimicrobial and anti-inflammatory activities, suggesting the carbaldehyde in the target compound could be a reactive site for further derivatization .

Melting Points and Solubility

  • Target Compound : Expected melting point range of 100–120°C (inferred from analogs like 4b and 5-(3-chlorophenylsulfanyl) derivatives) .
  • 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde : Likely lower melting point due to reduced aromatic stacking (methyl vs. fluorophenyl) .

Biological Activity

5-Chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its potential biological activities. This pyrazole derivative exhibits a range of pharmacological properties, making it a candidate for further research in medicinal chemistry.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives possess notable anti-inflammatory properties. For instance, compounds similar to 5-Chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In studies, certain derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains, including E. coli and S. aureus. For example, modifications in the side chains of pyrazoles were found to significantly enhance their antibacterial activity, suggesting that the presence of specific functional groups is crucial for efficacy .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole compounds is often influenced by their structural features:

Structural FeatureEffect on Activity
Chloro Group Enhances anti-inflammatory activity
Trifluoromethyl Group Increases potency against microbial strains
Fluorophenyl Moiety Improves selectivity and binding affinity

These findings indicate that careful modification of the pyrazole core can lead to compounds with enhanced therapeutic profiles.

Case Studies

  • Anti-inflammatory Evaluation : A study involving a series of pyrazole derivatives showed that specific modifications resulted in significant reductions in inflammatory markers in vitro. The most potent compounds exhibited IC50 values comparable to established anti-inflammatory agents .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various pyrazole derivatives against common pathogens. Notably, one compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as a new antimicrobial agent .

Q & A

Q. What are the common synthetic routes for preparing 5-chloro-1-(2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via Vilsmeier–Haack formylation of substituted pyrazoles or microwave-assisted cross-coupling reactions . For example, microwave-mediated PdCl₂(PPh₃)₂-catalyzed coupling of pyrazole-4-carbaldehydes with arylacetylenes yields structurally related pyrazolo[4,3-c]pyridines . Key steps include:

  • Vilsmeier–Haack reaction : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF to introduce the aldehyde group .
  • Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 30 minutes at 120°C) and reduces side products .

Q. How should this compound be safely handled and stored in laboratory settings?

  • Handling : Use fume hoods to avoid inhalation of vapors/dust. Wear nitrile gloves, goggles, and lab coats. Avoid skin/eye contact; rinse immediately with water if exposed .
  • Storage : Keep in airtight containers under dry, cool conditions (4–8°C), away from oxidizers and ignition sources .

Q. What analytical techniques are recommended for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 333.02) .
  • Melting point analysis : Compare experimental values (e.g., 122–123°C) with literature to assess purity .

Q. What purification methods are effective for isolating this compound?

  • Column chromatography : Use silica gel with hexane/ethyl acetate (3:1) for baseline separation of impurities .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (e.g., SHELXL ) provides precise bond lengths/angles. For example, pyrazole rings in related compounds show C–Cl bond lengths of 1.73–1.75 Å, while trifluoromethyl groups exhibit C–F distances of 1.32–1.35 Å . Use Olex2 or Mercury for refinement and visualizing intermolecular interactions (e.g., π-stacking) .

Q. What strategies address contradictions in biological activity data across studies?

  • Dose-response assays : Repeat experiments with standardized protocols (e.g., MIC testing against P. aeruginosa at 2–128 µg/mL) .
  • Structure-activity relationship (SAR) analysis : Modify substituents (e.g., 2-fluorophenyl vs. 4-chlorophenyl) to isolate pharmacophores .

Q. How can computational methods predict the compound’s reactivity or degradation pathways?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., aldehyde group susceptibility to nucleophilic attack) .
  • Molecular docking : Simulate binding to targets like carbonic anhydrase IX (PDB: 3IAI) to rationalize inhibitory activity .

Q. What advanced techniques validate environmental stability or degradation products?

  • LC-MS/MS : Monitor hydrolysis products in aqueous buffers (pH 7.4, 37°C) over 72 hours.
  • GC-ECD : Detect chlorinated byproducts from photodegradation under UV light (λ = 254 nm) .

Q. How are mechanistic studies designed to elucidate reaction pathways in its synthesis?

  • Kinetic isotope effects (KIE) : Replace H with D in the aldehyde group to probe rate-determining steps in cross-coupling reactions .
  • In-situ IR spectroscopy : Track intermediate formation (e.g., imine or oxime derivatives) during Pd-catalyzed steps .

Q. What hyphenated analytical approaches improve quantification in complex matrices?

  • HPLC-DAD-ESI-MS : Separates isomers (e.g., syn vs. anti oxime derivatives) and quantifies trace impurities (<0.1%) .
  • NMR crystallography : Combines solid-state NMR and X-ray data to resolve polymorphism in crystal forms .

Notes

  • Contradictions : Discrepancies in biological activity may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines .
  • Safety : Despite low acute toxicity (LD₅₀ > 2000 mg/kg in rats), chronic exposure risks (e.g., mutagenicity) require Ames testing .

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